4-Hexadecyloxyphenol

説明

特性

IUPAC Name |

4-hexadecoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMUDGIRYDDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402599 | |

| Record name | 4-HEXADECYLOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-88-2 | |

| Record name | 4-(Hexadecyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-HEXADECYLOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(HEXADECYLOXY)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Hexadecyloxyphenol: Synthesis, Properties, and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Hexadecyloxyphenol

4-Hexadecyloxyphenol, a member of the long-chain alkyl aryl ether family, is a molecule of significant interest in materials science and pharmaceutical development. Its amphiphilic structure, combining a hydrophilic phenolic head with a long, lipophilic 16-carbon tail, imparts unique properties that make it a valuable building block. This guide provides an in-depth examination of its synthesis, physicochemical characteristics, and proven applications, grounded in established chemical principles.

The core value of 4-Hexadecyloxyphenol lies in its utility as a precursor for more complex molecules. The phenolic hydroxyl group offers a reactive site for further functionalization, while the hexadecyl chain influences solubility, crystallinity, and self-assembly behavior. These attributes are leveraged in the development of liquid crystals, specialized polymers, and as hydrophobic fragments in the design of novel therapeutic agents.[1]

Core Synthesis Pathway: The Williamson Ether Synthesis

The most reliable and widely adopted method for preparing 4-Hexadecyloxyphenol is the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Reaction Principle and Causality

The synthesis involves two primary reactants: hydroquinone (a di-alcohol) and 1-bromohexadecane (a primary alkyl halide). The key steps and the rationale behind them are as follows:

-

Deprotonation: The synthesis is initiated by deprotonating one of the hydroxyl groups of hydroquinone using a suitable base. This creates a phenoxide ion, which is a potent nucleophile.

-

Expert Insight: The choice of base is critical. For aryl ethers, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective and economical.[4] They are strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.

-

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of 1-bromohexadecane. This carbon is electron-deficient due to the electronegativity of the adjacent bromine atom.[3]

-

Expert Insight: The reaction follows an SN2 pathway.[2] This means the attack occurs from the backside of the carbon-bromine bond in a single, concerted step.[3] For this reason, primary alkyl halides like 1-bromohexadecane are ideal substrates, as they are sterically unhindered.[3] Using secondary or tertiary halides would lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether.[4]

-

-

Product Formation: The carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks, yielding 4-Hexadecyloxyphenol and a bromide salt (e.g., KBr).

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the Williamson ether synthesis for 4-Hexadecyloxyphenol.

Sources

An In-depth Technical Guide to 4-Hexadecyloxyphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexadecyloxyphenol is an organic compound characterized by a phenol group substituted with a sixteen-carbon alkoxy chain at the para position. This amphiphilic structure, comprising a hydrophilic phenolic head and a long, lipophilic alkyl tail, imparts unique physicochemical properties that make it a valuable intermediate in materials science and a molecule of interest for formulation scientists. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its key properties, and a discussion of its current and potential applications, particularly as a precursor for advanced materials relevant to the drug development field.

Part 1: Core Chemical Identity

Molecular Structure and Identifiers

The fundamental identity of 4-Hexadecyloxyphenol is defined by its molecular structure and standardized chemical identifiers.

-

Chemical Name: 4-Hexadecyloxyphenol

-

Synonyms: p-Hexadecyloxyphenol, Hydroquinone monohexadecyl ether

-

CAS Number: 13037-88-2[1]

-

Molecular Formula: C₂₂H₃₈O₂

-

Molecular Weight: 334.54 g/mol [1]

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) and a hexadecyloxy group (-O-(CH₂)₁₅CH₃) at opposite ends (positions 1 and 4). This long alkyl chain is a defining feature, heavily influencing the molecule's physical properties such as solubility and melting point.

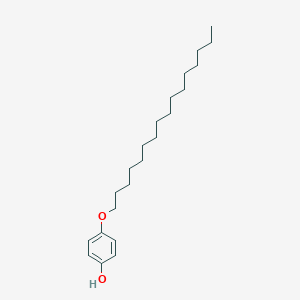

Figure 1: Molecular Structure of 4-Hexadecyloxyphenol.

Figure 1: Molecular Structure of 4-Hexadecyloxyphenol.

Physicochemical Properties

Precise experimental data for 4-Hexadecyloxyphenol is not consistently available from major commercial suppliers, who often provide it as a rare chemical for research purposes without extensive analytical characterization.[1] However, based on data for homologous 4-alkoxyphenols and related long-chain phenols, the following properties can be estimated.

| Property | Estimated Value / Observation | Rationale / Comparative Data |

| Physical Form | White to off-white crystalline powder or solid. | Typical appearance for long-chain alkylphenols at room temperature. |

| Melting Point | 75 - 85 °C | Homologous compounds like 4-Dodecyloxyphenol show melting points in this range. The long C16 chain increases the melting point compared to shorter-chain analogs. |

| Boiling Point | > 400 °C (at atmospheric pressure) | High molecular weight and strong intermolecular hydrogen bonding from the phenol group lead to a very high boiling point. Often decomposes before boiling. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., THF, DMSO). | The long C16 lipophilic tail dominates, rendering the molecule insoluble in water despite the polar phenol head. |

Part 2: Synthesis and Characterization

Synthetic Pathway: The Williamson Ether Synthesis

The most direct and reliable method for preparing 4-Hexadecyloxyphenol is the Williamson ether synthesis . This classic Sₙ2 reaction is ideal for forming the ether linkage between the phenol and the alkyl chain. The synthesis involves the deprotonation of a phenol (hydroquinone in this case) to form a nucleophilic phenoxide, which then attacks a primary alkyl halide (1-bromohexadecane).

The reaction must be performed under basic conditions to deprotonate the phenolic hydroxyl group, making it a potent nucleophile. Using hydroquinone as the starting material requires careful control of stoichiometry to favor mono-alkylation over di-alkylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 4-alkoxyphenols.[2]

Materials:

-

Hydroquinone (1,4-dihydroxybenzene)

-

1-Bromohexadecane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine hydroquinone (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Causality: Using an excess of hydroquinone statistically favors the formation of the mono-substituted product over the di-substituted one. Potassium carbonate is a mild base suitable for deprotonating the phenol without causing side reactions.

-

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Alkyl Halide Addition: Slowly add 1-bromohexadecane (1.0 equivalent) to the stirring mixture at room temperature.

-

Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction is monitored by TLC to ensure the consumption of the limiting reagent (1-bromohexadecane), preventing unnecessary heating that could lead to byproduct formation.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with 1 M HCl (to neutralize any remaining base and protonate unreacted phenoxide), deionized water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is a mixture of the desired product, unreacted hydroquinone, and the di-substituted byproduct. Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Characterization

The identity and purity of the synthesized 4-Hexadecyloxyphenol should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence of aromatic protons, the phenolic -OH proton, the -O-CH₂- protons of the ether linkage, and the long alkyl chain protons.

-

FT-IR Spectroscopy: To identify characteristic peaks for the O-H stretch of the phenol (~3300 cm⁻¹), the aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), and the C-O ether stretch (~1230 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of 334.54 g/mol .

Part 3: Applications in Research and Development

The unique structure of 4-Hexadecyloxyphenol makes it a valuable precursor and functional molecule in several areas of materials science and potentially in drug delivery systems.

Precursor for Liquid Crystals

The primary application of 4-alkoxyphenols is in the synthesis of thermotropic liquid crystals.[3] The rigid phenolic core and the flexible alkyl tail are archetypal features of a mesogen—a molecule that can form liquid crystal phases.

4-Hexadecyloxyphenol serves as a key building block for more complex liquid crystal molecules, such as those used in liquid crystal displays (LCDs) and optical sensors. The terminal hydroxyl group provides a reactive site for further chemical modification, allowing it to be incorporated into larger molecular architectures. The C16 chain length is significant, as it strongly influences the type of mesophase formed (e.g., nematic vs. smectic) and the transition temperatures of the final material.

Surfactants and Emulsifiers

Molecules with a hydrophilic head and a long lipophilic tail are effective surfactants. 4-Hexadecyloxyphenol fits this description perfectly and can function as a non-ionic surfactant. Its ability to reduce surface tension makes it useful for creating and stabilizing emulsions, which is critical in many formulations within the pharmaceutical and cosmetic industries. While not as common as other commercial surfactants, its well-defined structure makes it a useful model compound for studying emulsion science.

Potential in Drug Delivery Systems

While direct applications of 4-Hexadecyloxyphenol in drug delivery are not widely documented, its chemical properties suggest potential roles that are highly relevant to drug development professionals:

-

Formation of Lyotropic Liquid Crystals: In the presence of a solvent (like water), amphiphilic molecules can self-assemble into ordered structures known as lyotropic liquid crystals. These phases (e.g., lamellar, cubic, hexagonal) can act as nanostructured depots for the controlled release of active pharmaceutical ingredients (APIs). A system based on a molecule like 4-Hexadecyloxyphenol could encapsulate both hydrophilic and lipophilic drugs, protecting them and modulating their release profile.[4]

-

Component in Nanoparticle Formulations: As a lipophilic molecule with a functional headgroup, it could be incorporated into lipid nanoparticles (LNPs) or polymeric micelles. The long alkyl chain would integrate into the lipid core, while the phenol group could be used for surface functionalization, such as attaching targeting ligands or polyethylene glycol (PEG) chains to improve circulation time.

-

Polyphenol-Based Therapeutics: Phenolic compounds are a well-studied class of antioxidants. The multifaceted roles of polyphenols in drug delivery include acting as therapeutic agents themselves or as functional components of the delivery vehicle.[5]

Part 4: Safety and Handling

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If handling as a fine powder where dust may be generated, use an appropriate particulate respirator.

-

-

Safe Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion

4-Hexadecyloxyphenol is a molecule whose value lies in its versatile structure. While its primary, field-proven application is as a precursor in the synthesis of liquid crystals for materials science, its inherent amphiphilicity and reactive phenolic group present intriguing possibilities for formulation scientists and drug delivery experts. Its synthesis via the robust Williamson ether reaction is straightforward, allowing for its production and modification in a standard organic chemistry laboratory. As the demand for advanced drug delivery systems and functional materials grows, the utility of well-defined molecular building blocks like 4-Hexadecyloxyphenol is set to increase.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-(HEXADECYLOXY)PHENOL AldrichCPR.

- BenchChem. (2025). Synthesis of 4-Heptyloxyphenol from Hydroquinone: A Technical Guide.

- BenchChem. (n.d.). Application Notes and Protocols for the Use of 4-Heptyloxyphenol in Liquid Crystal Display Formulations.

- Fu, F., et al. (2022). Lyotropic Liquid Crystal Precursor as an Innovative Herpes Simplex Virus Vector for Melanoma Therapy. MDPI.

- Gong, Y., et al. (2021). Multifaceted role of phyto-derived polyphenols in nanodrug delivery systems. PubMed.

Sources

The Ascendancy of 4-Alkoxyphenols: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The 4-alkoxyphenol scaffold, a seemingly simple aromatic ether, represents a cornerstone in the edifice of modern organic chemistry and materials science. Its journey from a 19th-century chemical curiosity to a pivotal structural motif in pharmaceuticals, polymers, and antioxidant technologies is a compelling narrative of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the discovery and history of 4-alkoxyphenols, a critical analysis of their synthetic evolution, and a comprehensive overview of their multifaceted applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with contemporary experimental insights, offering a holistic understanding of this vital class of compounds.

Genesis: A Historical Perspective on the Emergence of 4-Alkoxyphenols

The story of 4-alkoxyphenols is intrinsically linked to the broader history of phenol chemistry. While phenols were first isolated in a crude form in the late 18th century, it was the isolation of pure phenol in 1834 and the elucidation of its structure in 1842 that set the stage for the exploration of its derivatives.[1] The conceptual framework for 4-alkoxyphenols begins with their parent compound, hydroquinone (benzene-1,4-diol).

Hydroquinone itself was first isolated in 1820 by the French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou through the dry distillation of quinic acid. However, it was not until 1843 that the renowned chemist Friedrich Wöhler coined the term "hydroquinone". The availability of hydroquinone as a starting material was a critical prerequisite for the eventual synthesis of its monoether derivatives.

The latter half of the 19th century witnessed a surge in the study of organic synthesis, with the development of foundational reactions that would enable the targeted modification of aromatic compounds. The synthesis of 4-methoxyphenol, one of the simplest 4-alkoxyphenols, traces its origins to this era, with early syntheses accomplished through the methylation of hydroquinone.[2]

A pivotal moment in the history of ether synthesis, and by extension, the synthesis of 4-alkoxyphenols, was the development of the Williamson ether synthesis in 1850 by Alexander Williamson .[3][4][5] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a rational and versatile method for creating ethers and was instrumental in proving their structure.[4][5] This development laid the theoretical and practical groundwork for the deliberate synthesis of 4-alkoxyphenols from hydroquinone.

The Alchemical Toolbox: Evolution of Synthetic Methodologies

The synthesis of 4-alkoxyphenols has evolved from classical, often harsh, methods to more sophisticated and efficient catalytic systems. The choice of synthetic route is often dictated by the desired scale, the nature of the alkoxy group, and the required purity of the final product.

Classical Approaches: The Williamson and Ullmann Reactions

The Williamson Ether Synthesis: This venerable reaction remains a cornerstone for the synthesis of many ethers, including 4-alkoxyphenols. The underlying principle is the SN2 reaction between a phenoxide and an alkyl halide. In the context of 4-alkoxyphenols, hydroquinone is partially deprotonated to form the hydroquinone monoanion, which then acts as a nucleophile.

-

Causality in Experimental Choice: The key to achieving mono-alkoxylation over di-alkoxylation lies in the careful control of stoichiometry. By using a limited amount of base and alkylating agent, the reaction can be biased towards the formation of the desired 4-alkoxyphenol. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of one phenolic hydroxyl group without competing side reactions.

The Ullmann Condensation: Introduced by Fritz Ullmann in 1905, this copper-catalyzed reaction provides a powerful method for the formation of aryl ethers, particularly when the Williamson synthesis is not feasible, such as in the formation of diaryl ethers.[6][7] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern iterations have significantly improved its applicability.

-

Expert Insight: The Ullmann condensation is particularly valuable for the synthesis of 4-aryloxyphenols, a subclass of 4-alkoxyphenols with significant applications. The mechanism involves the formation of a copper phenoxide, which then undergoes reductive elimination with an aryl halide. The choice of ligand for the copper catalyst is critical in modern Ullmann reactions, as it can dramatically influence reaction temperature, substrate scope, and yield.

Modern Synthetic Strategies

Contemporary organic synthesis has ushered in an era of highly efficient and selective methods for the preparation of 4-alkoxyphenols. These methods often rely on catalysis to achieve high yields under milder conditions.

Buchwald-Hartwig Amination Chemistry Adapted for Phenols: While renowned for C-N bond formation, the principles of palladium-catalyzed cross-coupling have been successfully extended to the synthesis of aryl ethers. This approach involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

-

Trustworthiness through Self-Validation: The robustness of this method lies in the well-understood catalytic cycle and the vast library of available ligands, allowing for fine-tuning of the reaction conditions for a wide range of substrates. The predictable nature of the reaction and the high functional group tolerance make it a reliable tool in complex molecule synthesis.

Oxidative Approaches: An alternative strategy involves the oxidation of precursor molecules. For instance, 4-methoxyphenol can be synthesized via the oxidation of p-anisaldehyde using hydrogen peroxide and a selenium catalyst.[8][9]

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Hydroquinone, Alkyl Halide | Strong Base (e.g., NaOH, KH) | Varies, often reflux | Well-established, cost-effective | Stoichiometric base, potential for di-alkoxylation, harsh conditions for less reactive halides |

| Ullmann Condensation | Phenol, Aryl Halide | Copper (metal or salt) | High Temperature (>200°C) | Good for diaryl ethers | Harsh conditions, stoichiometric copper in classical method |

| Buchwald-Hartwig O-Arylation | Phenol, Aryl Halide/Triflate | Palladium Catalyst, Ligand | Mild to moderate temperature | High functional group tolerance, broad substrate scope | Cost of palladium and ligands |

| Oxidation of Aldehydes | p-Anisaldehyde | H₂O₂, Selenium Catalyst | Room Temperature | Mild conditions | Limited to specific precursors |

Detailed Experimental Protocol: Synthesis of 4-Methoxyphenol via Williamson Ether Synthesis

This protocol is a representative example of the Williamson ether synthesis for the preparation of a simple 4-alkoxyphenol.

Materials:

-

Hydroquinone

-

Dimethyl sulfate

-

Sodium hydroxide

-

Benzene

-

Water

-

Nitrogen gas

-

Three-necked flask, reflux condenser, stirrer, two addition funnels

Procedure:

-

Charge a three-necked flask with 660 grams of hydroquinone (6 moles), 4800 grams of benzene, and 300 grams of water.

-

Equip the flask with a reflux condenser, a mechanical stirrer, and two addition funnels.

-

Initiate a slow stream of nitrogen gas to create an inert atmosphere, minimizing the oxidation of hydroquinone.

-

Gradually and simultaneously add 480 grams of 50% aqueous sodium hydroxide (6 moles) and 756 grams of dimethyl sulfate (6 moles) from the addition funnels over approximately one hour while maintaining the reaction at reflux (70°-75°C). It is crucial to keep the addition of the alkali slightly ahead of the dimethyl sulfate.[10]

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer and wash it with a 5% sodium sulfate solution.

-

Distill the organic layer to remove the benzene solvent.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-methoxyphenol.

The Spectrum of Application: 4-Alkoxyphenols in Modern Research

The utility of the 4-alkoxyphenol motif spans a remarkable range of scientific disciplines, from the development of life-saving medicines to the creation of advanced materials.

Medicinal Chemistry: A Privileged Scaffold

The 4-alkoxyphenol structure is a recurring motif in a multitude of biologically active compounds. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive component in drug design.

-

Anticancer Agents: Recent research has identified 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity.[11] These compounds demonstrate the potential of the 4-alkoxyphenol scaffold in the development of novel chemotherapeutics.

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities, and 4-alkoxyphenols are no exception. They can act as radical scavengers, protecting biological systems from oxidative damage.[12] The presence of the alkoxy group can modulate the antioxidant activity, offering a means to fine-tune the compound's properties. The antioxidant properties of 4-hydroxyl-propranolol, a metabolite of propranolol, have been shown to be significantly more potent than vitamin E.[12]

Polymer Science: Building Blocks for Advanced Materials

The reactivity of the phenolic hydroxyl group and the potential for functionalization of the alkoxy chain make 4-alkoxyphenols valuable monomers and modifiers in polymer chemistry.

-

Monomers for High-Performance Polymers: 4-Alkoxyphenols can be used as monomers in the synthesis of various polymers. For example, 2-methoxy-4-vinylphenol, derived from ferulic acid, is a biobased monomer precursor for thermoplastics and thermoset polymers.[13]

-

Polymer Additives and Modifiers: The antioxidant properties of 4-alkoxyphenols make them effective stabilizers in polymer formulations, preventing degradation due to oxidation. They can also be incorporated into polymer backbones to impart specific functionalities, such as altered solubility, thermal stability, or adhesive properties. The industrial production of alkylphenol ethoxylates, used in the synthesis of phenolic resins, began on a large scale in the 1930s and 1940s.[14]

Future Horizons and Concluding Remarks

The journey of 4-alkoxyphenols, from their conceptual beginnings in the 19th century to their current status as indispensable chemical entities, is a testament to the enduring power of fundamental organic synthesis. The ongoing development of more sustainable and efficient synthetic methods, coupled with the ever-expanding exploration of their applications in medicine and materials science, ensures that the story of 4-alkoxyphenols is far from over. As researchers continue to unravel the subtleties of their structure-activity relationships, we can anticipate the emergence of novel 4-alkoxyphenol-based molecules with enhanced properties and functionalities, further solidifying their importance in the scientific landscape.

References

-

SynArchive. Ullmann Condensation. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]

-

Wikipedia. Hydroquinone. [Link]

-

Wikipedia. Phenol ether. [Link]

-

designer-drug.com. Synthesis of 4-Methoxyphenol. [Link]

- Google Patents. US8957256B2 - Process for making ethers from alkoxide anions or precursors of alkoxide anions.

-

Wikipedia. Williamson ether synthesis. [Link]

-

PMC. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

-

PubMed. Phenols: a review of their history and development as antimicrobial agents. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PMC. Reconstruction of the pollution history of alkylphenols (4-tert-octylphenol, 4-nonylphenol) in the Baltic Sea. [Link]

-

PMC. Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. [Link]

-

ChemSynthesis. 4-ethoxyphenol - 622-62-8, C8H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

PubMed. Potent antioxidant properties of 4-hydroxyl-propranolol. [Link]

-

PubChem. 4-Ethoxyphenol. [Link]

-

MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

-

PubMed. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

- Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.

-

CUTM Courseware. History and development of medicinal chemistry Dr. Gopal Krishna Padhy. [Link]

-

PubMed. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]

-

The Good Scents Company. 4-ethoxyphenol. [Link]

-

Wikipedia. Polymer science. [Link]

-

Pharmaguideline. History and Development of Medicinal Chemistry. [Link]

-

PubMed. Early drug discovery and the rise of pharmaceutical chemistry. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

-

MDPI. Polyolefins, a Success Story. [Link]

-

AZoM. A Century of Polymer Science: A Look at the Key Developments. [Link]

-

MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]

-

YouTube. Introduction to Polymers. [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. guidechem.com [guidechem.com]

- 3. US8957256B2 - Process for making ethers from alkoxide anions or precursors of alkoxide anions - Google Patents [patents.google.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. synarchive.com [synarchive.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 9. designer-drug.com [designer-drug.com]

- 10. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers | MDPI [mdpi.com]

- 14. Reconstruction of the pollution history of alkylphenols (4-tert-octylphenol, 4-nonylphenol) in the Baltic Sea - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Selectivity Synthesis of 4-Hexadecyloxyphenol via Williamson Ether Synthesis

[1]

Part 1: Abstract & Core Directive

Objective: To provide a reproducible, high-yield protocol for the synthesis of 4-Hexadecyloxyphenol (Hydroquinone monohexadecyl ether) while minimizing the formation of the unwanted byproduct, 1,4-dihexadecyloxybenzene.

The Challenge: The Williamson ether synthesis of hydroquinone is statistically prone to di-alkylation.[1][2] Once the first hydroxyl group is alkylated, the electron-donating alkoxy group activates the ring, potentially making the second hydroxyl group more nucleophilic or simply available for a second attack. Standard 1:1 stoichiometric protocols often result in a difficult-to-separate mixture of mono-ether, di-ether, and unreacted hydroquinone.[1]

** The Solution:** This protocol utilizes a Statistical Excess Strategy (3:1 Hydroquinone:Alkyl Halide) combined with a Solubility-Based Purification (Base Extraction) .[1][2] This approach exploits the acidity of the remaining phenolic proton in the mono-ether to separate it from the neutral di-ether byproduct, ensuring >98% purity without tedious column chromatography.[1]

Part 2: Scientific Principles & Mechanism[1]

Reaction Mechanism

The synthesis proceeds via an

Critical Control Point (Selectivity):

-

(Mono-alkylation): Reaction of Hydroquinone

-

(Di-alkylation): Reaction of Mono-ether

By maintaining a high concentration of Hydroquinone relative to the alkyl halide, we statistically favor the

Mechanism Diagram (Graphviz)

Figure 1: Reaction pathway showing the competition between mono- and di-alkylation. Excess hydroquinone minimizes the red dotted pathway.

Part 3: Detailed Protocol

Materials & Equipment

| Reagent | Role | Purity/Grade |

| Hydroquinone | Substrate | >99% (Reagent Plus) |

| 1-Bromohexadecane | Electrophile | 97%+ |

| Potassium Carbonate ( | Base | Anhydrous, Granular |

| Acetone | Solvent | ACS Reagent (Dry) |

| Sodium Hydroxide (NaOH) | Extraction Base | 1M Aqueous Solution |

| Hydrochloric Acid (HCl) | Acidifier | 1M Aqueous Solution |

| Ethyl Acetate / Hexane | Extraction Solvents | ACS Grade |

Experimental Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge the Flask: Add Hydroquinone (3.30 g, 30 mmol) and Anhydrous

(4.14 g, 30 mmol) . -

Solvent Addition: Add Acetone (100 mL) .

-

Inert Purge: Flush the system with Nitrogen for 10 minutes to prevent oxidation of hydroquinone (which turns brown/black).[1][2]

-

Addition of Electrophile: Add 1-Bromohexadecane (3.05 g, 10 mmol) via syringe.

Step 2: Reaction & Monitoring

-

Heat the mixture to Reflux (approx. 60°C) with vigorous stirring.

-

Maintain reflux for 12–24 hours .

-

TLC Monitoring: Check reaction progress using TLC (Silica gel, Hexane:Ethyl Acetate 8:2).

Step 3: Workup & Purification (The "Base Separation" Method)

This step separates the desired product from the di-ether byproduct and excess hydroquinone.[1][2]

-

Filtration: Cool the mixture and filter off the solid inorganic salts (

, KBr). Wash the filter cake with cold acetone.[1][2] -

Concentration: Evaporate the acetone filtrate under reduced pressure (Rotavap) to obtain a crude solid residue.

-

Solvent Partition: Dissolve the residue in Ethyl Acetate (100 mL) .

-

Removal of Excess Hydroquinone: Wash the organic layer with Water (3 x 50 mL) .[1][2]

-

Separation of Mono- vs. Di-Ether (Critical Step):

-

Extract the Ethyl Acetate layer with 1M NaOH (3 x 50 mL) .[1][2]

-

Chemistry: The Mono-ether (Phenol) is deprotonated by NaOH and moves into the Aqueous Layer as the sodium phenoxide salt.[2]

-

The Di-ether (Neutral) remains in the Organic (Ethyl Acetate) Layer .[1][2]

-

Discard the Organic Layer (contains the di-ether byproduct).[1][2]

-

-

Recovery of Product:

-

Final Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 50 mL) . Dry over

, filter, and evaporate to dryness.

Step 4: Final Crystallization

-

Recrystallize the resulting solid from Hexane or Ethanol/Water (9:1) to yield pure 4-Hexadecyloxyphenol as white waxy crystals.[1][2]

Purification Logic Diagram

Figure 2: Purification workflow utilizing solubility differences to isolate the target mono-ether.

Part 4: Characterization & Applications[1]

Characterization Data[1][4][5][6][7][8]

-

Melting Point: Expected range 75–85°C (Higher than C7 analog [64°C] due to increased Van der Waals forces).[1][2]

-

1H NMR (

, 400 MHz): -

IR Spectroscopy:

Applications in Drug Development[1]

-

Tyrosinase Inhibition (Depigmentation): 4-Hexadecyloxyphenol acts as a lipophilic analog of Monobenzone (4-Benzyloxyphenol).[1][2] It functions as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its long alkyl chain enhances skin penetration and cell membrane affinity compared to short-chain analogs.[1][2]

-

Lipid Peroxidation Inhibition: As a phenolic ether, it serves as a chain-breaking antioxidant, donating hydrogen atoms to quench lipid peroxyl radicals.[1][2]

-

Liquid Crystal Precursors: The molecule is a "calamitic" (rod-like) mesogen precursor.[1][2] The rigid aromatic core coupled with the flexible C16 tail is ideal for synthesizing liquid crystalline materials used in drug delivery vehicles.[1][2]

Part 5: References

-

Williamson Ether Synthesis Mechanism & Kinetics:

-

Selective Mono-alkylation Strategies:

-

Tyrosinase Inhibitors & Phenolic Lipids:

-

Physical Properties of Alkoxy Phenols:

-

General Protocol for Phenolic Ether Separation:

Protocol for the Fabrication of 4-Hexadecyloxyphenol Langmuir-Blodgett Films

Application Note: AN-LB-4HDOP-01

Executive Summary & Application Context

4-Hexadecyloxyphenol (4-HDOP) is a synthetic amphiphilic phenol derivative consisting of a hydrophilic phenolic headgroup and a hydrophobic hexadecyl (C16) tail.[1][2] Its structural homology to tyrosine makes it a critical molecule for biomimetic melanogenesis studies , specifically as a substrate or inhibitor model for the enzyme tyrosinase .

Creating high-quality Langmuir-Blodgett (LB) films of 4-HDOP allows researchers to:

-

Model Cell Membranes: Simulate the lipid environment of melanocytes.

-

Enzyme Kinetics: Monitor tyrosinase adsorption and activity at the air-water interface without bulk diffusion limitations.[1][2]

-

Sensor Development: Fabricate ordered phenolic monolayers for electrochemical sensing of diphenols.

This guide provides a rigorous, self-validating protocol for generating stable 4-HDOP monolayers and transferring them onto solid substrates.

Pre-Experimental Setup & Materials

Chemical Requirements

| Component | Specification | Purpose |

| 4-Hexadecyloxyphenol | >98% Purity (HPLC) | Target amphiphile.[1][2] |

| Spreading Solvent | Chloroform (HPLC Grade) | Volatile solvent for spreading; ensures rapid evaporation. |

| Subphase Water | Ultrapure (18.2 MΩ[1][2]·cm) | Critical to prevent ionic contamination. |

| Buffer (Optional) | PBS (10 mM, pH 6.8) | Use only if studying enzyme interactions in situ. |

| Substrate | Mica (freshly cleaved) or Hydrophilized Glass | Atomically flat surface for AFM characterization. |

Cleaning Protocol (The "Zero-Contamination" Rule)

The success of LB film deposition is 90% dependent on cleanliness. Amphiphilic contaminants will compete with 4-HDOP, ruining the ordered lattice.[1][2]

-

Trough Cleaning: Wipe the Teflon trough with a lint-free tissue soaked in ethanol.[1][2] Rinse 3x with Milli-Q water.[1][2]

-

Aspiration: Vacuum the subphase surface to remove dust particles.

-

Zero-Pressure Check: Compress barriers to minimum area. Surface pressure (

) must remain

Solution Preparation & Spreading

Objective: Create a defect-free gaseous monolayer at the air-water interface.[1][2]

-

Stock Solution: Dissolve 4-HDOP in Chloroform to a concentration of 1.0 mg/mL .

-

Spreading:

-

Dispense 20–50

L of solution dropwise onto the water surface using a Hamilton microsyringe. -

Technique: Touch the needle tip to the water surface or let the drop fall from < 5mm height to avoid subphase disturbance.

-

-

Solvent Evaporation: Wait 15 minutes to allow chloroform to evaporate completely.

-

Critical Check: Any residual solvent will act as a plasticizer, altering the isotherm and reducing film rigidity.

-

Isotherm Analysis & Compression

Objective: Determine the specific molecular area and target deposition pressure.

-

Compression Speed: 5 mm/min (Slow compression allows molecular rearrangement into a packed lattice).

-

Temperature: 20°C

1°C.

Expected Isotherm Behavior (Thermodynamic Phases)

As you compress the barriers, 4-HDOP will transition through three distinct phases:

-

Gaseous Phase (

): Molecules are far apart and disordered. -

Liquid-Expanded (LE): Lift-off occurs. The tails begin to interact sterically.

-

Liquid-Condensed (LC): A steep rise in pressure.[1][2] The alkyl chains align vertically (trans-conformation).[1][2]

-

Target Parameter: The Limiting Area (

) for a single alkyl chain is typically 0.20–0.22 nm²/molecule . -

Collapse Pressure: Expect monolayer collapse (3D crystallization) around 35–45 mN/m .

-

Deposition Protocol (Y-Type Transfer)

Objective: Transfer the ordered monolayer onto a solid substrate.[1][2]

Step-by-Step Transfer

-

Target Pressure: Set the feedback loop to maintain

. This ensures the film is in the solid/condensed state but safely below collapse. -

Substrate Immersion:

-

Start: Substrate submerged (for hydrophilic substrates) or in air (for hydrophobic).[1]

-

Standard: For hydrophilic glass/mica, start with the substrate underwater before spreading.

-

-

Deposition (Upstroke):

-

Drying: Allow the film to dry vertically for 10 minutes.

-

Multi-layering (Optional): For Y-type films (Head-Head/Tail-Tail), perform a downstroke followed by an upstroke.

Quality Control: The Transfer Ratio (TR)

Calculate TR to validate deposition efficiency:

-

Ideal Range:

. -

Troubleshooting:

- : Poor adhesion (Substrate not clean/hydrophilic enough).

- : Monolayer collapse or leakage (Check barrier seal).

Visualization of Experimental Workflow

Figure 1: Operational workflow for the fabrication of 4-HDOP Langmuir-Blodgett films.[1][2] Colors indicate critical control points (Red = High Risk).[1][2]

Characterization & Validation

To confirm the integrity of the 4-HDOP film, perform the following post-deposition checks:

| Technique | Observable Parameter | Expected Result |

| Atomic Force Microscopy (AFM) | Topography & Thickness | Smooth surface with RMS roughness < 0.5 nm.[1][2] Step height ~2.0–2.5 nm (length of C16 + Phenol). |

| Ellipsometry | Film Thickness | Uniform thickness corresponding to monolayer (approx. 22 Å). |

| Contact Angle | Wettability | Significant increase in hydrophobicity (Water contact angle > 90°) if tails are exposed.[1] |

References

-

Langmuir-Blodgett Technology Overview: M. Sugi, "Langmuir-Blodgett Films: A Course of Lectures," Advances in Colloid and Interface Science.[1][2]

-

Tyrosinase Interactions at Interfaces: R.M. Leblanc et al., "Tyrosinase enzyme Langmuir monolayer: Surface chemistry and spectroscopic study," Journal of Colloid and Interface Science, 2020.[1][2]

-

Phenolic Lipid Synthesis & Properties: S. Brooker et al., "Spin-Crossover Iron Complexes Bearing Alkyl Chain Substituents," White Rose eTheses, Chapter 1.3.[1][2]

-

General LB Protocol for Alkyl-Aromatics: BenchChem Application Notes, "Fabrication of Langmuir-Blodgett Films using N-hexadecylaniline."

Sources

Application Notes and Protocols for Enzyme Immobilization Using 4-Hexadecyloxyphenol: A Proof-of-Concept Guide

Introduction: The Potential of Amphiphilic Phenols in Biocatalysis

The immobilization of enzymes onto solid supports is a cornerstone of modern biotechnology, enhancing catalyst stability, reusability, and process control in industries ranging from pharmaceuticals to food production.[1][2][3] The choice of support material is critical, as its physicochemical properties dictate the efficiency of the immobilization process and the performance of the resulting biocatalyst.[4] While traditional supports like polymers and inorganic materials are widely used, there is a continuous search for novel matrices with tailored properties.[5]

This document explores the theoretical application of 4-Hexadecyloxyphenol as a novel support material for enzyme immobilization. Its unique amphiphilic structure, comprising a long hydrophobic hexadecyl (C16) alkyl chain and a reactive phenolic hydroxyl group, presents a compelling case for its use in two distinct immobilization strategies: hydrophobic adsorption and covalent attachment. The long alkyl tail offers a powerful anchor for hydrophobic interactions, particularly suitable for enzymes like lipases that exhibit interfacial activation.[6][7][8] Concurrently, the phenolic group provides a site for chemical activation, allowing for the formation of stable, covalent bonds with the enzyme surface.[9][10][11]

These application notes provide a detailed, albeit prospective, guide for researchers, scientists, and drug development professionals interested in exploring 4-Hexadecyloxyphenol as a versatile platform for creating robust and efficient immobilized biocatalysts. We will detail two primary protocols, outline methods for characterization, and provide the scientific rationale behind each experimental choice.

Mechanism of Action: A Dual-Mode Immobilization Strategy

4-Hexadecyloxyphenol's utility stems from its bifunctional nature. This allows for two primary modes of enzyme immobilization, which can be selected based on the properties of the target enzyme and the desired characteristics of the final biocatalyst.

-

Hydrophobic Adsorption: This method relies on the strong hydrophobic interactions between the 16-carbon alkyl chain of 4-Hexadecyloxyphenol and the non-polar regions on the enzyme's surface.[7][12] This is a gentle, non-covalent method that often preserves the enzyme's native conformation and activity.[9] It is particularly effective for lipases and other enzymes with significant hydrophobic patches.[6][13]

-

Covalent Attachment: This strategy involves the chemical activation of the phenolic hydroxyl group to form a reactive intermediate that can then form a stable, covalent bond with nucleophilic amino acid residues (e.g., lysine, cysteine) on the enzyme's surface.[9][11][14] Covalent binding offers a more permanent immobilization, minimizing enzyme leaching and enhancing operational stability, though it carries a risk of altering the enzyme's structure and activity if not carefully optimized.[3]

The following diagram illustrates these two proposed mechanisms.

Caption: Dual immobilization pathways using 4-Hexadecyloxyphenol.

Experimental Protocols

Important Note: These protocols are conceptual and should be optimized for each specific enzyme and application. Appropriate safety precautions should be taken when handling all chemicals.

Protocol A: Covalent Immobilization via Phenolic Activation

This protocol leverages the reactivity of the phenol group to create a stable, covalent linkage. The proposed method uses an alkaline environment to oxidize the phenol to a reactive quinone-like species, which can then react with amine groups on the enzyme surface.[11][12]

Materials:

-

Enzyme of interest (e.g., Lysozyme, Peroxidase)

-

4-Hexadecyloxyphenol (HP)

-

Inert support matrix (e.g., non-functionalized silica beads, macroporous resin)

-

Anhydrous organic solvent (e.g., Toluene, Hexane)

-

Alkaline buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Wash buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)

-

Deionized water

Procedure:

-

Support Preparation:

-

Disperse the inert support matrix in the anhydrous organic solvent.

-

Dissolve 4-Hexadecyloxyphenol in the same solvent to a final concentration of 1-5% (w/v).

-

Add the HP solution to the support slurry and incubate with gentle agitation for 24 hours at room temperature to allow for physical adsorption of HP onto the support.

-

Filter the support and wash thoroughly with the organic solvent to remove any unbound HP. Dry the support under vacuum.

-

-

Activation of Phenolic Groups:

-

Suspend the HP-coated support in the alkaline buffer (pH 9.0).

-

Allow the suspension to stir gently, exposed to air, for 1-2 hours at room temperature. This step is intended to facilitate the oxidation of the phenol to its reactive quinone form.[11]

-

-

Enzyme Immobilization:

-

Prepare a solution of the enzyme in the alkaline buffer (e.g., 1-10 mg/mL).

-

Add the enzyme solution to the activated support slurry.

-

Incubate with gentle agitation for 4-18 hours at 4°C. The optimal time and temperature will be enzyme-dependent.[9]

-

-

Quenching and Washing:

-

Filter the support to separate the immobilized enzyme from the solution. Retain the filtrate to determine immobilization efficiency.

-

Resuspend the support in the quenching solution and incubate for 1 hour to block any remaining reactive sites.

-

Wash the immobilized enzyme preparation extensively with the wash buffer until no protein is detected in the washings.

-

-

Storage:

-

Store the immobilized enzyme in the wash buffer at 4°C.

-

Protocol B: Immobilization by Hydrophobic Adsorption

This protocol is simpler and leverages the strong hydrophobic character of the hexadecyl chain. It is particularly recommended for lipases and other enzymes with hydrophobic surfaces.[7][13]

Materials:

-

Enzyme of interest (e.g., Lipase from Candida antarctica B, Thermomyces lanuginosus)

-

4-Hexadecyloxyphenol (HP)

-

Inert support matrix (e.g., macroporous resin like ECR1030M)[5]

-

Anhydrous organic solvent (e.g., Toluene, Hexane)

-

Immobilization buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)[6]

-

Wash buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Deionized water

Procedure:

-

Support Preparation:

-

Follow the same procedure as in Protocol A, Step 1 to coat the inert support matrix with 4-Hexadecyloxyphenol.

-

-

Enzyme Immobilization:

-

Prepare a solution of the enzyme in the immobilization buffer (e.g., 1-10 mg/mL).

-

Add the HP-coated support to the enzyme solution at a 1:5 ratio (w/v).

-

Incubate with gentle agitation for 1-12 hours at room temperature.[15] Monitor the enzyme activity in the supernatant over time to determine the endpoint of immobilization.

-

-

Washing:

-

Filter the support to separate the immobilized enzyme. Retain the filtrate for analysis.

-

Wash the immobilized enzyme preparation with the wash buffer to remove any loosely bound enzyme.

-

-

Storage:

-

Store the immobilized enzyme at 4°C. For use in organic media, the preparation can be dried under vacuum.

-

Characterization of the Immobilized Enzyme

A thorough characterization is essential to validate the success of the immobilization and to understand the properties of the resulting biocatalyst.

1. Immobilization Yield and Efficiency:

-

Immobilization Yield (%): Calculated by measuring the amount of protein in the solution before and after the immobilization process using a standard protein assay (e.g., Bradford assay).

-

Formula:[(Initial Protein - Final Protein) / Initial Protein] * 100

-

-

Activity Recovery (%): Compares the activity of the immobilized enzyme to the activity of the free enzyme that was immobilized.

-

Formula:(Total Activity of Immobilized Enzyme / Total Activity of Initial Enzyme) * 100

-

2. Enzyme Activity and Kinetics:

-

The specific activity of the immobilized enzyme should be determined using a standard assay for the target enzyme.

-

Kinetic parameters (Km and Vmax) should be determined and compared to the free enzyme to assess any changes in substrate affinity or catalytic rate due to immobilization.

3. Stability and Reusability:

-

Thermal Stability: Incubate both free and immobilized enzymes at various temperatures for a set period and measure the residual activity.

-

pH Stability: Incubate both free and immobilized enzymes in buffers of varying pH and measure the residual activity.

-

Reusability: Perform repeated cycles of the enzymatic reaction with the immobilized enzyme, washing the support between each cycle. Measure the activity in each cycle to determine the operational stability.

Hypothetical Data Summary:

| Parameter | Covalent Immobilization (Lysozyme) | Hydrophobic Adsorption (Lipase) | Reference (Free Enzyme) |

| Immobilization Yield | > 90% | > 95% | N/A |

| Activity Recovery | 60 - 80% | 85 - 95% | 100% |

| Optimal pH | Shift of +0.5 units | No significant shift | 7.0 |

| Thermal Stability (T₅₀) | Increased by 10°C | Increased by 15°C | 50°C |

| Reusability (after 10 cycles) | > 80% residual activity | > 75% residual activity | N/A |

Workflow Visualization

The following diagram outlines the complete workflow from support preparation to final characterization.

Caption: Experimental workflow for enzyme immobilization.

Conclusion and Future Perspectives

4-Hexadecyloxyphenol presents a promising, yet unexplored, candidate for enzyme immobilization due to its unique amphiphilic properties. The dual-mode capability allows for tailored strategies: robust covalent linking for enhanced stability or gentle hydrophobic adsorption for preserving high catalytic activity. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to begin investigating this novel support material.

Future work should focus on the empirical validation of these protocols with a diverse range of enzymes. Further surface characterization of the HP-coated support and optimization of the activation and immobilization conditions will be crucial for unlocking the full potential of this versatile molecule in the development of next-generation biocatalysts for pharmaceutical and industrial applications.

References

- Sunresin Seplife® EMC resins - Enzyme Immobilization Procedures. (n.d.).

- Immobilization of phenolic compounds. (n.d.). Google Patents.

- Enhancing the characteristics of phenolic acid decarboxylase via N-terminal substitution and investigating its immobilization. (n.d.). PMC.

- High Stabilization of Enzymes Immobilized on Rigid Hydrophobic Glyoxyl-Supports: Generation of Hydrophilic Environments on Support Surfaces. (n.d.). MDPI.

- Designing a Support for Lipase Immobilization Based On Magnetic, Hydrophobic, and Mesoporous Silica. (2020). ACS Publications.

- Visualizing Hydrophobic and Hydrophilic Enzyme Interactions during Immobilization by Means of Infrared Microscopy. (n.d.). MDPI.

- Adsorbents for Enzyme Immobilization. (n.d.). Purolite.

- A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (n.d.). PMC.

- Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry. (2018). PMC.

- Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media. (n.d.). PubMed.

- Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. (n.d.). PMC.

- A review of lipase immobilization on hydrophobic supports incorporating systematic mapping principles. (2023). RSC Publishing.

- Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. (2022).

- A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. (n.d.). MDPI.

- Complexation and conjugation between phenolic compounds and proteins: mechanisms, characterisation and applications as novel encapsulants. (2024). RSC Publishing.

- Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry. (n.d.). PubMed.

- Enzyme immobilization. (2020). YouTube.

- How to Immobilize Enzymes on Solid Supports. (n.d.). Patsnap Synapse.

Sources

- 1. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme immobilization on covalent organic framework supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]

- 4. A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of lipase immobilization on hydrophobic supports incorporating systematic mapping principles - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00420A [pubs.rsc.org]

- 9. sunresinlifesciences.com [sunresinlifesciences.com]

- 10. Analysis of Protein-Phenolic Compound Modifications Using Electrochemistry Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. Enhancing the characteristics of phenolic acid decarboxylase via N-terminal substitution and investigating its immobilization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Hexadecyloxyphenol for Advanced Liquid Crystal Displays

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 4-Hexadecyloxyphenol as a surface modifier to induce homeotropic (vertical) alignment of liquid crystals in display technologies. The protocols detailed herein are grounded in the principles of self-assembly and surface chemistry to create robust and high-performance liquid crystal devices.

Introduction: The Critical Role of Molecular Alignment in Display Technology

Liquid crystal displays (LCDs) function by precisely controlling the orientation of liquid crystal (LC) molecules.[1] This molecular arrangement, known as alignment, is dictated by the interface between the liquid crystal medium and the substrate, typically indium tin oxide (ITO) coated glass.[2][3] The alignment layer is a critical component that governs the default orientation of the LC molecules in the absence of an electric field, thereby influencing the display's contrast ratio, viewing angle, and response time.[3]

Homeotropic alignment, where the long axis of the rod-like LC molecules is perpendicular to the substrate surface, is highly desirable for several advanced display modes, including vertically aligned (VA) LCDs.[4] This configuration offers a superior dark state, leading to exceptionally high contrast ratios. 4-Hexadecyloxyphenol, with its amphiphilic nature—comprising a polar phenol head group and a long, nonpolar hexadecyl tail—is an ideal candidate for inducing homeotropic alignment through the formation of a self-assembled monolayer (SAM) on the display substrate.

Principle of Operation: Self-Assembled Monolayer Formation

The efficacy of 4-Hexadecyloxyphenol as an alignment agent is predicated on its ability to form a well-ordered monolayer on the surface of the substrate. The polar phenol head group exhibits a strong affinity for the hydroxylated surface of the ITO-coated glass, anchoring the molecule to the substrate. The long, aliphatic hexadecyl chains are sterically driven to pack closely together, orienting themselves perpendicularly to the surface to minimize free energy. This dense, brush-like layer of alkyl chains then dictates the orientation of the liquid crystal molecules, inducing a homeotropic alignment.

Sources

Application Note: Surface Functionalization of Lipid-Polymer Hybrid Nanoparticles with 4-Hexadecyloxyphenol

Abstract & Scientific Rationale

This guide details the protocol for functionalizing Lipid-Polymer Hybrid Nanoparticles (LPHNPs) with 4-Hexadecyloxyphenol (4-HP) .

4-HP is a phenolic lipid comprising a hydrophilic phenol headgroup and a hydrophobic C16 alkyl tail. In nanomedicine, it serves a dual purpose:

-

Structural Anchor: The C16 tail inserts into the hydrophobic nanoparticle interface, stabilizing the lipid shell.

-

Tyrosinase-Responsive Ligand: The exposed phenol group acts as a specific substrate for Tyrosinase , an enzyme overexpressed in melanoma cells. Upon contact, Tyrosinase oxidizes the surface-bound 4-HP into reactive o-quinones, triggering localized cytotoxicity or releasing conjugated payloads.

This protocol utilizes a Single-Step Nanoprecipitation method to self-assemble a PLGA core, a lecithin interface, and a 4-HP functionalized surface.[1][2]

Physicochemical Mechanism

The success of this protocol relies on the amphiphilic nature of 4-HP. During nanoprecipitation, the hydrophobic PLGA polymer collapses to form a core.[2] The lipid components (Lecithin, DSPE-PEG, and 4-HP) self-assemble around this core.[2]

-

The Anchor: The hexadecyl chain of 4-HP intercalates with the lecithin monolayer.

-

The Trigger: The phenolic headgroup orients toward the aqueous phase, remaining accessible to enzymes.

Diagram 1: Mechanism of Action

(Graphviz visualization of the LPHNP structure and enzymatic activation)

Materials & Reagents

| Component | Role | Specification |

| PLGA | Polymeric Core | 50:50, Ester terminated, MW 30-60 kDa |

| Lecithin | Lipid Interface | Soybean Lecithin (95% PC) |

| DSPE-PEG2000 | Steric Stabilizer | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] |

| 4-Hexadecyloxyphenol | Functional Ligand | >98% Purity (CAS: 2589-78-8) |

| Acetone | Organic Solvent | HPLC Grade |

| Ethanol | Co-solvent | Absolute, Anhydrous |

| Water | Aqueous Phase | Milli-Q / Nuclease-Free |

Experimental Protocol: Single-Step Nanoprecipitation

Objective: Synthesize ~100 nm LPHNPs with >80% 4-HP surface retention.

Diagram 2: Synthesis Workflow

(Graphviz visualization of the nanoprecipitation process)

Step-by-Step Methodology

1. Preparation of Organic Phase:

-

Dissolve PLGA (20 mg) in Acetone (1 mL).

-

Add 4-Hexadecyloxyphenol (2 mg) to this solution.

-

Expert Insight: Dissolving 4-HP in the organic phase with the polymer ensures it is driven to the interface as the acetone diffuses into water. If added to the water phase, it may aggregate prematurely due to its hydrophobicity.

-

2. Preparation of Aqueous Phase:

-

Dissolve Lecithin (2 mg) and DSPE-PEG2000 (1 mg) in 4% Ethanol/Water solution (10 mL).

-

Note: The small amount of ethanol helps solubilize the lecithin.

-

-

Heat the aqueous solution to 65°C (above the lipid phase transition temperature) for 10 minutes to ensure full dispersion.

3. Nanoprecipitation:

-

Place the Aqueous Phase on a magnetic stirrer (approx. 800 RPM).

-

Using a syringe pump, inject the Organic Phase (PLGA + 4-HP) dropwise into the Aqueous Phase.

-

Observation: The solution should instantly turn opalescent/milky blue, indicating nanoparticle formation.

4. Solvent Removal & Purification:

-

Stir the suspension open to air for 3 hours (or use a rotary evaporator) to remove Acetone.

-

Purification: Centrifuge at 12,000 x g for 20 minutes using Amicon Ultra filters (100 kDa cutoff) or standard pelleting. Wash 2x with PBS to remove free lipids and unbound 4-HP.

-

Resuspend the final pellet in PBS (pH 7.4).

Characterization & Functional Validation

A. Physical Characterization (Standard)

| Parameter | Method | Target Specification |

| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 90 - 120 nm |

| Polydispersity Index (PDI) | DLS | < 0.2 |

| Surface Charge (Zeta) | Electrophoretic Mobility | -20 to -30 mV (Lecithin/PLGA is negative) |

B. Functional Validation: The Tyrosinase Reactivity Assay

This is the critical "Self-Validating" step. If 4-HP is not on the surface, this reaction will not occur.

Theory: Mushroom Tyrosinase will oxidize the surface-exposed phenol of 4-HP to an o-quinone. This results in a measurable absorbance increase at 280 nm (substrate loss) or 300-450 nm (quinone formation) .

Protocol:

-

Aliquot 100 µL of functionalized NPs (1 mg/mL) into a 96-well plate.

-

Add 20 µL of Mushroom Tyrosinase (500 U/mL in PBS).

-

Incubate at 37°C.

-

Read Absorbance: Monitor UV-Vis spectrum every 10 minutes for 1 hour.

-

Result: A progressive increase in absorbance at ~310-330 nm confirms the conversion of phenol to quinone, validating that 4-HP is surface-accessible .

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Aggregates >200nm | Lipid/Polymer ratio too low | Increase Lipid:Polymer ratio (try 15% w/w lipid). |

| No Tyrosinase Activity | 4-HP buried in core | Decrease PLGA concentration; Ensure 4-HP is in organic phase. |

| Low Yield | Polymer adhering to vessel | Inject organic phase directly into the vortex; do not touch walls. |

References

-

PubChem. (n.d.). Phenol, 4-hexadecyl- (Compound).[3] National Library of Medicine. Retrieved from [Link]

-

Zhang, L., et al. (2008). Self-Assembled Lipid−Polymer Hybrid Nanoparticles: A Robust Drug Delivery Platform. ACS Nano. Retrieved from [Link]

-

Ramsden, C. A., & Riley, P. A. (2014). Tyrosinase-based strategies for melanoma targeting. Molecular Medicine. Retrieved from [Link]

-

Hadjidemetriou, M., & Kostarelos, K. (2013). Nanoprecipitation technique for the preparation of LPHNPs by one-step method.[1][4][5][6] ResearchGate.[5] Retrieved from [Link]

Sources

- 1. Self-Assembled Lipid-Polymer Hybrid Nanoparticles: A Robust Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Polymeric Lipid Hybrid Nanoparticles (PLNs) as Emerging Drug Delivery Platform—A Comprehensive Review of Their Properties, Preparation Methods, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Hexadecyloxyphenol-Based Biosensor for Tyrosinase Inhibitor Screening

This Application Note is designed for researchers in bioelectronics and drug discovery. It details the fabrication of a reagentless biosensor using a 4-Hexadecyloxyphenol (4-HDOP) Langmuir-Blodgett (LB) film. This specific architecture serves as a high-fidelity platform for screening Tyrosinase inhibitors (e.g., skin-whitening agents, melanoma therapeutics).

Executive Summary

Traditional tyrosinase assays rely on solution-phase colorimetric methods that consume large amounts of expensive reagents and suffer from low sensitivity. This protocol describes the fabrication of a solid-state, reagentless biosensor where the substrate—4-Hexadecyloxyphenol (4-HDOP)—is covalently-like anchored to the electrode surface via Langmuir-Blodgett (LB) deposition.

By immobilizing the substrate (4-HDOP) as a highly ordered monolayer, the sensor enables direct electron transfer via redox cycling. The Tyrosinase enzyme sits at the interface, oxidizing the phenolic headgroups. The electrode immediately regenerates the substrate, creating a continuous current proportional to enzyme activity. This design is ideal for high-throughput screening (HTS) of tyrosinase inhibitors without the need for external phenolic substrates.

Scientific Mechanism

The biosensor operates on the principle of Electrochemical Redox Cycling .

-

Structural Foundation: 4-HDOP is an amphiphilic molecule. Its hydrophobic alkyl chain (

) anchors it to the electrode (or forms a bilayer), while the hydrophilic phenol headgroup faces the aqueous phase. -

Enzymatic Recognition: Tyrosinase (Tyr) binds to the exposed phenol headgroups.

-

Signal Transduction:

-

Step A (Enzymatic): Tyr oxidizes the immobilized 4-HDOP (Phenol) to a Quinone species.

-

Step B (Electrochemical): The electrode, poised at a reduction potential (typically -0.1V to -0.2V vs Ag/AgCl), reduces the Quinone back to Phenol.

-

Result: A steady-state cathodic current is generated. The magnitude of this current is directly proportional to the Tyrosinase activity.

-

-

Inhibition: In the presence of an inhibitor (e.g., Kojic Acid), the enzymatic oxidation (Step A) is blocked, causing a measurable decrease in the cathodic current.

Mechanism Diagram

Figure 1: The redox cycling mechanism. The 4-HDOP acts as a renewable surface substrate. The current generated by the reduction of Quinone back to Phenol is the analytical signal.

Fabrication Protocol

Materials Required[1][2][3][4][5][6][7][8]

-

Target Molecule: 4-(Hexadecyloxyphenol) (Sigma-Aldrich, >98%).

-

Enzyme: Tyrosinase (from Mushroom, EC 1.14.18.1).

-

Solvent: Chloroform (HPLC Grade) for spreading solution.

-

Subphase: 0.1 M Phosphate Buffer Saline (PBS), pH 6.5 (Milli-Q water).

-

Substrate: Indium Tin Oxide (ITO) coated glass or Gold (Au) electrode.

-

Equipment: Langmuir-Blodgett Trough (e.g., KSV NIMA), Potentiostat.

Step 1: Electrode Pre-treatment

Critical for film adhesion.

-

Clean ITO/Au: Sonicate sequentially in Acetone, Ethanol, and Milli-Q water (10 min each).

-

Activation: Treat with UV-Ozone for 20 minutes to generate a hydrophilic surface (OH-terminated). This ensures the hydrophilic head of the first layer (if depositing Y-type) or the hydrophobic tail (if depositing on hydrophobic SAMs) interacts correctly.

-

Note: For 4-HDOP, we typically target a Head-Out orientation. Therefore, a hydrophobic substrate is preferred for the first layer, or a Z-type deposition on hydrophilic ITO.

-

Step 2: Langmuir Monolayer Formation

-

Spreading: Dissolve 4-HDOP in Chloroform (1 mg/mL). Carefully spread 20-50 µL onto the PBS subphase of the LB trough.

-

Evaporation: Wait 15 minutes for solvent evaporation.

-

Compression: Compress barriers at 10 mm/min.

-

Isotherm Target: Monitor Surface Pressure (

). Target the Liquid-Condensed (LC) phase , typically 30–35 mN/m .-

Why: At this pressure, molecules are densely packed and vertically oriented, maximizing electron transfer efficiency.

-

Step 3: Film Deposition (Langmuir-Blodgett Transfer)

-

Deposition Mode: Vertical dipping (Y-type).

-

Transfer Ratio (TR): Maintain TR between 0.9 and 1.1 to ensure a defect-free monolayer.

-

Procedure:

-

Immerse the clean electrode into the subphase before compression (if hydrophilic) or after (if hydrophobic).

-

Withdraw the electrode slowly (5 mm/min) while maintaining constant surface pressure (30 mN/m).

-

Result: A monolayer of 4-HDOP with phenol heads facing away from the electrode (if Z-type) or tails facing out. Optimal config: Phenol heads must be accessible to the enzyme. A single monolayer on hydrophobic gold (tail-down, head-up) is best.

-

Step 4: Enzyme Immobilization

-

Adsorption: Incubate the 4-HDOP modified electrode in a Tyrosinase solution (1 mg/mL in PBS, pH 6.5) for 2 hours at 4°C.

-

Interaction: The enzyme adsorbs via hydrophobic and electrostatic interactions with the phenolic interface.

-

Rinsing: Gently rinse with PBS to remove loosely bound enzyme.

Characterization & Validation Data

A. Surface Pressure Isotherm

Before deposition, the quality of the 4-HDOP monolayer must be verified.

| Phase Region | Surface Pressure ( | Molecular Area ( | State |

| Gas (G) | 0 mN/m | > 50 Ų/molecule | Disordered |

| Liquid-Expanded (LE) | 5 - 20 mN/m | 35 - 50 Ų/molecule | Fluid |

| Liquid-Condensed (LC) | 25 - 40 mN/m | 22 - 25 Ų/molecule | Target for Deposition |

| Collapse | > 45 mN/m | < 20 Ų/molecule | Film Rupture |

B. Electrochemical Response (Cyclic Voltammetry)

Perform CV in 0.1 M PBS (pH 6.5) at 50 mV/s.

-

Bare Electrode: No redox peaks.

-

4-HDOP Modified (No Enzyme): Quasi-reversible peaks at

V and -

4-HDOP + Tyrosinase (Biosensor):

-

Scan: Upon addition of

(enzyme cofactor), the cathodic current ( -

Signal: The analytical signal is the difference in cathodic current with and without the inhibitor.

-

Experimental Workflow: Inhibitor Screening

Use this workflow to test potential drug candidates (e.g., Kojic Acid, Arbutin).

Figure 2: Step-by-step workflow for drug screening using the 4-HDOP biosensor.

Data Analysis Table (Example)